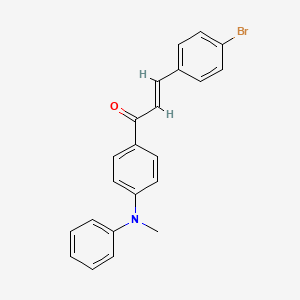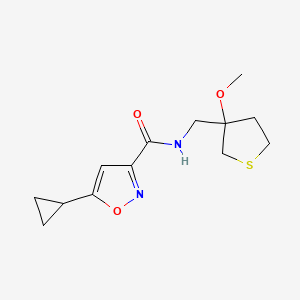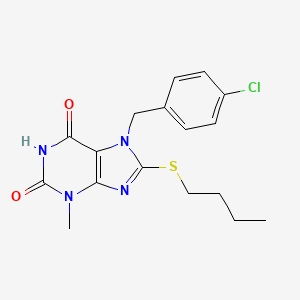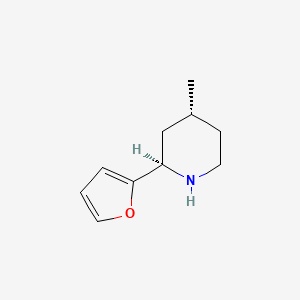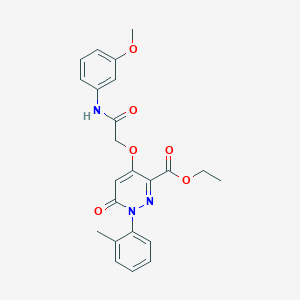![molecular formula C23H22N2O3S B2799625 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 315237-53-7](/img/structure/B2799625.png)
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . Another method involves a one-pot three-component Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative can be determined by various analytical techniques. For instance, the melting point can be determined experimentally, and the elemental composition can be calculated and confirmed by analysis .Aplicaciones Científicas De Investigación
Synthetic Protocols and Importance
The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex molecule that shares structural features with several important classes of compounds, including benzothiazoles and chromenones. Synthetic protocols for similar structures emphasize the importance of these compounds in various fields, including medicinal chemistry. For instance, the synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites with significant pharmacological importance, have been extensively reviewed. These procedures involve various reactions such as Suzuki coupling for biaryl synthesis, followed by lactonization, and reactions of 3-formylcoumarin with bis(silylenol ethers) among others, highlighting the complex synthetic routes necessary for such compounds (Mazimba, 2016).
Biological Activities and Applications
Benzothiazole derivatives, in particular, have been recognized for their wide range of biological activities. The unique structure of benzothiazole, with its weak base and versatile reactivity, has made it a key moiety in various bioactive molecules. These derivatives are known to exhibit a plethora of pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This broad spectrum of activities is largely due to the structural diversity and the presence of a benzothiazole scaffold, which has been extensively utilized in medicinal chemistry for the development of new therapeutic agents (Bhat & Belagali, 2020).
Coumarin Derivatives and Chemical Properties
Similarly, the coumarin derivatives, particularly those with hydroxyl groups such as 3-hydroxycoumarin, have been documented for their significant chemical, photochemical, and biological properties. These compounds have been used in various applications ranging from genetics to pharmacology, underscoring the versatility and importance of such structures in scientific research. The synthesis routes for 3-hydroxycoumarin, involving starting compounds like salicylic aldehyde, highlight the intricate chemistry involved in producing these bioactive molecules (Yoda, 2020).
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial properties
Mode of Action
The exact mode of action of UNM000000584001 is currently unknown due to the lack of specific studies on this compound . Benzothiazole derivatives have been reported to manifest profound antimicrobial activity . The activity contributions due to structural and substituent effects were determined using sequential regression procedure .
Biochemical Pathways
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profile viz, antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and antiinflammatory .
Result of Action
Benzothiazole derivatives have been reported to manifest profound antimicrobial activity .
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-5-4-10-25(12-14)13-17-19(26)9-8-15-11-16(23(27)28-21(15)17)22-24-18-6-2-3-7-20(18)29-22/h2-3,6-9,11,14,26H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQCZDCMNLKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)

![2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2799546.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)
